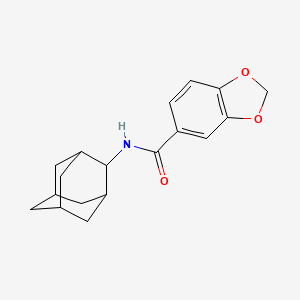
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the acrylamide family and is known for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide involves its ability to bind to the active site of the targeted enzyme and inhibit its activity. 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is a reversible inhibitor, meaning that it can bind and unbind from the enzyme, allowing for the enzyme activity to return to normal once 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is removed.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have several biochemical and physiological effects. Its inhibition of PKC has been shown to reduce inflammation and cell proliferation, while its inhibition of PDE has been shown to increase cAMP levels, which can lead to vasodilation and reduced platelet aggregation. 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's inhibition of COX has also been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is its specificity for certain enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's specificity can also be a limitation, as it may not be effective in inhibiting other enzymes that are involved in the disease condition being studied. Additionally, 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's reversible inhibition may not be suitable for long-term treatments, as the enzyme activity can return to normal once 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is removed.
Orientations Futures
There are several future directions for 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide research. One direction is to investigate its potential as a therapeutic agent for various disease conditions, including inflammation, cancer, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the targeted enzymes, which may have better therapeutic potential than 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide. Additionally, the development of new synthesis methods for 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide may allow for the production of larger quantities of the compound, which can facilitate its use in large-scale experiments.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 3-chloroaniline with 4-fluorobenzylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with acryloyl chloride to produce 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide. This synthesis method has been well established in the literature and has been used by many researchers to produce 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide for their experiments.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been extensively used in scientific research as an enzyme inhibitor. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclooxygenase (COX). These enzymes play important roles in various physiological processes, and their inhibition by 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have therapeutic potential in several disease conditions.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGNIMPGHRNPLW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)
amino]ethanol](/img/structure/B5823949.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)

